1-(Toluene-4-sulfonyl)-piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Toluene-4-sulfonyl)-piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, known for its stability and ease of removal
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Toluene-4-sulfonyl)-piperidin-3-ol can be synthesized through several methods. One common approach involves the tosylation of piperidine derivatives. For instance, the reaction of piperidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine can yield 1-tosylpiperidine. Subsequent hydroxylation at the third position can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of 1-tosylpiperidine-3-ol typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactions, which offer better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Toluene-4-sulfonyl)-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Toluene-4-sulfonyl)-piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tosylpiperidine-3-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1-(Toluene-4-sulfonyl)-piperidin-3-ol can be compared with other piperidine derivatives, such as:
1-Tosylpiperidine: Lacks the hydroxyl group, making it less reactive in certain reactions.
3-Hydroxypiperidine: Lacks the tosyl group, affecting its stability and reactivity.
1-Benzylpiperidine-3-ol: Contains a benzyl group instead of a tosyl group, altering its chemical properties and applications.
The uniqueness of 1-tosylpiperidine-3-ol lies in the combination of the tosyl and hydroxyl groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(14)9-13/h4-7,11,14H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCEOSLVIARID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.